5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid
Descripción
Propiedades
IUPAC Name |
5-oxo-5-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-14-12-18(24-15-5-2-1-4-13(14)15)8-10-19(11-9-18)16(21)6-3-7-17(22)23/h1-2,4-5H,3,6-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWYVZKEIJDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spiro Compound: The initial step involves the formation of the spiro[chroman-2,4’-piperidin] core. This can be achieved through a cyclization reaction between a chroman derivative and a piperidine derivative under acidic or basic conditions.
Oxidation: The next step involves the oxidation of the spiro compound to introduce the oxo groups. This can be done using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Introduction of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological properties. Its spiro structure is of particular interest due to its potential to interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 5-oxo-pentanoic acid derivatives:
*Calculated based on substituent contributions.
Research Findings and Implications
- Conformational Rigidity: The spiro system in the target compound may reduce off-target interactions compared to flexible analogs like 1b, as seen in similar spirocyclic drugs (e.g., spironolactone) .
- Metabolic Stability : Bulkier substituents (e.g., pentamethylphenyl in ) improve resistance to oxidative metabolism but may compromise solubility. The spiro moiety balances rigidity and moderate lipophilicity.
- Biological Selectivity : Piperidine-containing compounds (e.g., 1b) often exhibit CNS penetration, whereas saccharide-modified derivatives (5b) are restricted to peripheral tissues due to hydrophilicity .
Actividad Biológica
5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that integrates a chroman ring with a piperidine moiety. This structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N1O4 |
| Molecular Weight | 299.34 g/mol |
| Structure Type | Spirocyclic |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific binding affinities and pathways are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it possesses notable inhibition rates against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range.
Anti-Tubercular Activity
A series of spiro[chromane-2,4'-piperidin]-4-one derivatives were synthesized and tested for their anti-tuberculosis activity against Mycobacterium tuberculosis. One derivative demonstrated significant inhibition with an MIC of 3.72 µM compared to the standard drug isoniazid (MIC 0.09 µM). However, it also showed acute cytotoxicity towards human lung fibroblast cell lines, indicating a need for further optimization to reduce toxicity while maintaining efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity of various derivatives.
- Findings : Derivatives exhibited significant activity against both gram-positive and gram-negative bacteria.
- : The structural modifications enhanced the antimicrobial properties of the base compound.
-
Anti-Tubercular Activity Assessment :
- Objective : Assess the efficacy of synthesized derivatives against Mycobacterium tuberculosis.
- Results : One compound showed promising results with an MIC lower than many existing treatments but raised concerns about cytotoxicity.
- Implications : Highlights the potential for developing new anti-tubercular agents while addressing safety concerns.
Q & A
Advanced Research Question
- Chiral Auxiliaries : Use (R)- or (S)-1-(4-methoxyphenyl)ethylamine to induce asymmetry during spirocyclization. HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity (ee >99%) .
- Dynamic Resolution : Kinetic resolution via enzymatic catalysis (e.g., lipase B) selectively acylates one enantiomer, improving diastereomeric ratios .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Advanced Research Question
- Aqueous Stability : The 5-oxo group is prone to hydrolysis under acidic (pH <4) or alkaline (pH >9) conditions. Stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours .
- Solvent Effects : DMSO enhances solubility but may promote aggregation; use concentrations <1 mM with 0.1% Tween-80 to prevent artifacts in cell-based assays .
What computational methods predict the compound’s interaction with biological targets (e.g., caspases or kinases)?
Advanced Research Question
- Docking Studies : Molecular docking (AutoDock Vina) using caspase-3 (PDB: 1CP3) identifies the spiro-piperidine moiety as a hinge-region binder, with the pentanoic acid engaging in salt bridges (ΔG ≈ −9.2 kcal/mol) .
- MD Simulations : All-atom simulations (AMBER) over 100 ns reveal stable binding poses, with RMSD <2 Å for the ligand-protein complex .
How to address contradictions in spectral data between synthetic batches?
Advanced Research Question
- Isomer Identification : Use 2D NMR (HSQC, NOESY) to distinguish regioisomers. For example, NOE correlations between H-1' (spiro) and H-3 (chroman) confirm correct regiochemistry .
- Batch Comparison : PCA (principal component analysis) of FTIR spectra (1700–1750 cm⁻¹ region) identifies outliers due to residual solvents or byproducts .
What in vitro models are suitable for evaluating the compound’s anti-apoptotic activity?
Advanced Research Question
- Hepatocyte Models : Primary rat hepatocytes treated with TNF-α/actinomycin D assess caspase inhibition (IC50 via fluorogenic substrate Ac-DEVD-AMC) .
- Toxicity Screening : MTT assays in HepG2 cells (72-hour exposure) determine CC50 values, ensuring selectivity over general cytotoxicity .
How does the spirocyclic architecture influence pharmacokinetic properties?
Advanced Research Question
- LogP : Calculated (ChemAxon) LogP ≈ 2.1 suggests moderate blood-brain barrier penetration.
- Metabolism : Microsomal stability assays (human liver microsomes) show t1/2 >60 minutes, with CYP3A4 as the primary metabolizer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
